![molecular formula C16H10F3N3OS B4385785 N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4385785.png)
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide
Übersicht
Beschreibung
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide, also known as GSK2981278, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of inflammatory diseases and cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide binds to the bromodomain of BRD4, which prevents the protein from binding to chromatin and regulating gene expression. This leads to the downregulation of genes that are involved in the development and progression of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide has been shown to have significant anti-tumor activity in preclinical studies. This compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide is its specificity for BRD4, which makes it a valuable tool for studying the role of this protein in various biological processes. However, the limitations of this compound include its low solubility and bioavailability, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development and use of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide. One area of focus is the development of more potent and selective inhibitors of BRD4 that can overcome the limitations of this compound. In addition, further studies are needed to determine the optimal dosing and administration strategies for N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide in clinical settings. Finally, the potential use of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide in combination with other therapies for the treatment of cancer and inflammatory diseases should be explored.
Wissenschaftliche Forschungsanwendungen
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. Preclinical studies have shown that this compound inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression.
Eigenschaften
IUPAC Name |
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)13-12(10-5-2-1-3-6-10)24-15(21-13)22-14(23)11-7-4-8-20-9-11/h1-9H,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXWOEKJGXKDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CN=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.